![molecular formula C26H29N3OS B2642155 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1172554-29-8](/img/structure/B2642155.png)
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that binds to the CB1 and CB2 receptors in the brain.
Scientific Research Applications
Antibacterial and Biofilm Inhibition
Compounds with structures similar to the one have shown significant antibacterial efficacy and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These compounds, especially those with certain modifications, exhibited better biofilm inhibition activities than reference drugs like Ciprofloxacin, indicating their potential as new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Synthesis and Drug Development
The efficient synthesis of compounds with complex structures is crucial for the development of new drugs. For example, a potent PPARpan agonist was synthesized through a seven-step process, showcasing the importance of sophisticated synthesis techniques in drug development (Guo et al., 2006). This process highlights the potential of structurally complex compounds in therapeutic applications.
Anticancer and Antituberculosis Activities
Certain derivatives, particularly those involving piperazine as a functional group, have been synthesized and tested for their anticancer and antituberculosis activities. Such studies are essential in the search for new treatments for these diseases. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promise in in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, suggesting their potential as therapeutic agents (Mallikarjuna et al., 2014).
Pharmacological Evaluation
The design, synthesis, and pharmacological evaluation of novel derivatives are critical steps in drug discovery. Compounds with piperazine components have been evaluated for their σ receptor ligand activity, demonstrating potential therapeutic and diagnostic applications in oncology (Abate et al., 2011). This underscores the broad applicability of structurally complex compounds in addressing various health issues.
properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c30-26(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)29-15-13-28(14-16-29)18-25-27-24(19-31-25)22-11-12-22/h1-10,19,22-23H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHKZNJIOWXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.